N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide
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Overview
Description
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to a phenylcarbamothioyl group and a methylbenzamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Coupling with Phenyl Isothiocyanate: The benzylpiperazine is then reacted with phenyl isothiocyanate to form the phenylcarbamothioyl intermediate.
Amidation: The final step involves the reaction of the phenylcarbamothioyl intermediate with 4-methylbenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The phenylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The overall effect of the compound depends on the specific biological context and the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide
- 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications.
Properties
Molecular Formula |
C26H28N4OS |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C26H28N4OS/c1-20-7-9-22(10-8-20)25(31)28-26(32)27-23-11-13-24(14-12-23)30-17-15-29(16-18-30)19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H2,27,28,31,32) |
InChI Key |
HPVPWTPSUNUINF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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